molecular formula C2CuF6O6S2 B1225441 Copper(II) trifluoromethanesulfonate CAS No. 34946-82-2

Copper(II) trifluoromethanesulfonate

Cat. No. B1225441
CAS RN: 34946-82-2
M. Wt: 361.7 g/mol
InChI Key: SBTSVTLGWRLWOD-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of copper(II) trifluoromethanesulfonate often involves the reaction of copper(II) salts with trifluoromethanesulfonic acid or its derivatives. This process yields copper(II) trifluoromethanesulfonate as a key compound for further chemical applications.

Molecular Structure Analysis

Copper(II) trifluoromethanesulfonate exhibits a distinct molecular structure that enables its role as a catalyst. The copper(II) ion is central to its reactivity, facilitating the coordination and activation of various organic substrates. The trifluoromethanesulfonate ligands contribute to the compound's solubility and stability, making it suitable for diverse reaction conditions.

Chemical Reactions and Properties

Copper(II) trifluoromethanesulfonate is known for its catalytic efficiency in promoting a variety of chemical reactions. It is particularly effective in oxidation reactions, coupling reactions, and the formation of carbon-heteroatom bonds. Its ability to activate both organic and inorganic substrates under mild conditions is a testament to its versatility.

Physical Properties Analysis

This compound is characterized by its high solubility in polar organic solvents, which is advantageous for its application in solution-phase reactions. The physical properties, including melting point and solubility, are influenced by the nature of the copper(II) coordination sphere and the trifluoromethanesulfonate counterions.

Chemical Properties Analysis

The chemical properties of copper(II) trifluoromethanesulfonate are largely defined by its reactivity as a Lewis acid and as a catalyst in electron transfer reactions. Its stability in various solvents and under different temperatures allows for its application in a wide range of chemical transformations.

For detailed insights and specific examples of reactions and applications of copper(II) trifluoromethanesulfonate, refer to the following sources:

  • (Zhou et al., 2019) discusses its use in copper(II)-catalyzed reactions.
  • (Suzuki et al., 1997) examines its electrochemistry and stability in aqueous solutions.
  • (Nie et al., 1997) explores its catalytic effects in Diels-Alder reactions.
  • Additional insights into its applications in trifluoromethylthio-arylsulfonylation and amidation reactions are provided by (Yao et al., 2020) and (He et al., 2007).

Scientific Research Applications

Amidation of Cyclic Ethers

Copper(II) trifluoromethanesulfonate is used to catalyze the amidation of cyclic ethers with iminoiodanes, resulting in good yields and selectivity. This process produces α-amino products, and the tosylamidated products can further undergo a reductive ring-opening reaction to yield α,ϖ-amino alcohols (He, Yu, Zhang, & Xiao‐Qi Yu, 2007).

Alkene Complexation Chemistry

Copper(I) trifluoromethanesulfonate (CuOTf) reacts with vinyl sulfonate anion (VS) to form water-soluble complexes. These solutions can reversibly bind alkenes like ethylene, 1,3-butadiene, and 1-butene. This finding has potential applications in electrochemically modulated complexation-based separation processes (Suzuki, Noble, & Koval, 1997).

Copper-Catalyzed C(sp3)-OH Cleavage

Copper(II) trifluoromethanesulfonate efficiently catalyzes the C-C coupling of 3-hydoxyisoindolinones with various boronic acids. This method represents the first report on C(sp3)-OH cleavage with concomitant C-C coupling, offering a pathway to synthesize C(3) substituted isoindolinones (Rao & Rao, 2015).

Copper-Promoted Sulfenylation

Copper(II) trifluoromethanesulfonate is used in copper-promoted sulfenylation of C-H bonds. This method utilizes disulfide reagents, demonstrating the potential of copper(II) trifluoromethanesulfonate in organic synthesis and modification (Tran, Popov, & Daugulis, 2012).

Pummerer Coupling of β-Ketosulfoxides

The compound is used in the copper-catalyzed Pummerer reaction of β-ketosulfoxides, providing an efficient method to synthesize polysubstituted thiobenzofuran and 3-alkylthiofuran heterocycles. This application showcases its utility in complex organic syntheses (Parnes, Reiss, & Pappo, 2018).

Synthesis of Organophosphorus Compounds

Copper(II) trifluoromethanesulfonate is instrumental in the synthesis of organophosphorus compounds through the annulation of propargylic alcohols with diphenylphosphine oxide. This method is notable for its functional-group compatibility and mild conditions, highlighting its practical applications in synthesizing valuable organophosphorus compounds (Li, Han, Zhu, Li, Wei, & Liang, 2017).

Safety And Hazards

Copper(II) trifluoromethanesulfonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Copper(II) trifluoromethanesulfonate has been used in recent developments in the copper-catalyzed multicomponent synthesis of heterocycles . It has also been used in the synthesis of quinazolinones through an imine-protection method .

properties

IUPAC Name

copper;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O3S.Cu/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTSVTLGWRLWOD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2CuF6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name Copper(II) trifluoromethanesulfonate
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Product Name

Copper(II) trifluoromethanesulfonate

CAS RN

34946-82-2
Record name Copper(II) trifluoromethanesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper(II) trifluoromethanesulfonate
Reactant of Route 2
Copper(II) trifluoromethanesulfonate
Reactant of Route 3
Copper(II) trifluoromethanesulfonate

Citations

For This Compound
773
Citations
JS Haynes, SJ Rettig, JR Sams, J Trotter… - Inorganic …, 1988 - ACS Publications
Copper (II) trifluoromethanesulfonate reacts with excess pyridine or pyrazine to yield complexes of compositions Cu (py) 4 (CF3S03) 2 and Cu (pyz) 4 (CF3S03) 2-H20. Crystals of Cu (…
Number of citations: 75 pubs.acs.org
RG Salomon, P Dauban… - Encyclopedia of Reagents …, 2001 - Wiley Online Library
[ 42152‐44‐3 ] CCuF 3 O 3 S (MW 212.62) InChI = 1S/CHF3O3S.Cu/c2‐1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p‐1 InChIKey = YNYHGRUPNQLZHB‐UHFFFAOYSA‐M (2:1 benzene complex) [ …
Number of citations: 2 onlinelibrary.wiley.com
H Yamada, T Hayashi - Carbohydrate research, 2002 - Elsevier
A glycosylation reaction induced by copper(II) trifluoromethanesulfonate is described. Using benzotrifluoride as the reaction solvent, five kinds of glycosyl donors, a glucosyl chloride, a …
Number of citations: 37 www.sciencedirect.com
SC Vonwiller, JA Warner, ST Mann… - Journal of the American …, 1995 - ACS Publications
The semisynthesis of qinghaosu (artemisinin) derivatives from qinghao (artemisinic) acid and related compounds is gaining increasing importance despite the fact that the key step in …
Number of citations: 49 pubs.acs.org
S Kanemasa, S Hamura, E Harada, H Yamamoto - Tetrahedron Letters, 1994 - Elsevier
Styrene and diazo esters react in the presence of copper(II) trifluoromethanesulfonate (1 mol%) and (1S,2S)-N,N′-di(mesitylmethyl)-1,2-diphenyl-1,2-ethanediamine (2 – 3 mol%) to …
Number of citations: 85 www.sciencedirect.com
R Kanzaki, S Uchida, H Kodamatani… - The Journal of Physical …, 2017 - ACS Publications
Metal ions in ionic liquids are laid under an unprecedented reaction field. In order to assess the reaction thermodynamics of metal ions in such a situation, Cu 2+ -chloro complex …
Number of citations: 5 pubs.acs.org
C Kusumawardani, L Permanasari… - Orient. J …, 2017 - pdfs.semanticscholar.org
The powder complex of tris (phenanthroline) copper (II) trifluoromethanesulfonate dihydrate has been synthesized by direct interaction of the corresponding precursors, copper (II) nitrate…
Number of citations: 8 pdfs.semanticscholar.org
HY Wang, SJ Liu, RJ Wang, CC Su - Acta Crystallographica Section …, 2003 - scripts.iucr.org
The organic ligands 4-methyl-1H-imidazole and 2-ethyl-4-methyl-1H-imidazole react with Cu(CF3SO3)2·6H2O to give tetrakis(5-methyl-1H-imidazole-κN3)copper(II) bis(…
Number of citations: 3 scripts.iucr.org
C Xu, Y Han, S Chen, D Xu, B Zhang, Z Shan, S Du… - Tetrahedron …, 2018 - Elsevier
The one-pot copper/manganese co-catalyzed heterocyclization of arylamine derivatives with styrene and acetone to produce a series of 2-methyl-1,5-diaromatic-1H-pyrroles was …
Number of citations: 15 www.sciencedirect.com
K Nagayoshi, T Sato - Chemistry Letters, 1983 - journal.csj.jp
COPPER (II) TRIFLUOROMETHANESULFONATE AS A KEY REAGENT using copper(II) trifluoromethanesulfonate under acid catalysis. It is we Page 1 CHEMISTRY LETTERS, pp …
Number of citations: 28 www.journal.csj.jp

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